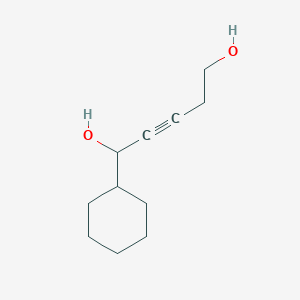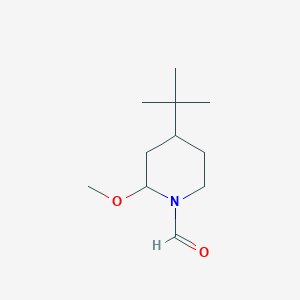![molecular formula C18H23N3O B14373339 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine CAS No. 90125-66-9](/img/structure/B14373339.png)
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxyphenyl group and a pyridinyl ethyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.
准备方法
The synthesis of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with 2-bromoethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridinyl ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Biological Studies: It is used as a tool compound to study the function of specific receptors and enzymes in biological systems.
Chemical Biology: Researchers use this compound to investigate the mechanisms of action of piperazine derivatives and their interactions with biological targets.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The methoxyphenyl group and the pyridinyl ethyl group contribute to the compound’s binding affinity and selectivity towards these targets. The piperazine ring plays a crucial role in modulating the compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion.
相似化合物的比较
1-(3-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine can be compared with other piperazine derivatives, such as:
1-(4-Methoxyphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: Similar structure but with a different position of the methoxy group, leading to variations in biological activity.
1-(3-Chlorophenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine: The presence of a chlorine atom instead of a methoxy group results in different chemical reactivity and pharmacological properties.
1-(3-Methoxyphenyl)-4-[2-(pyridin-3-yl)ethyl]piperazine: The position of the pyridinyl group is altered, affecting the compound’s interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
属性
CAS 编号 |
90125-66-9 |
|---|---|
分子式 |
C18H23N3O |
分子量 |
297.4 g/mol |
IUPAC 名称 |
1-(3-methoxyphenyl)-4-(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H23N3O/c1-22-18-7-4-6-17(15-18)21-13-11-20(12-14-21)10-8-16-5-2-3-9-19-16/h2-7,9,15H,8,10-14H2,1H3 |
InChI 键 |
FYJCDMJXWDROJY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCC3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-2-fluoro-5-(pentyloxy)phenyl]piperidine-1-carboxamide](/img/structure/B14373263.png)
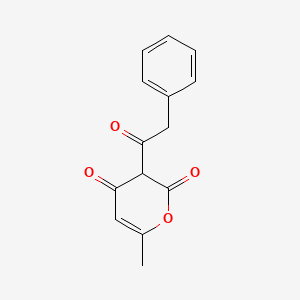

![2-[(Propan-2-yl)sulfanyl]cycloheptan-1-one](/img/structure/B14373277.png)
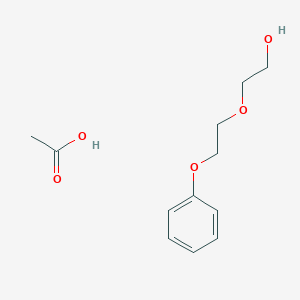
![1-[(2-Ethenylphenyl)methyl]piperidine](/img/structure/B14373292.png)
![1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]propan-2-one](/img/structure/B14373295.png)
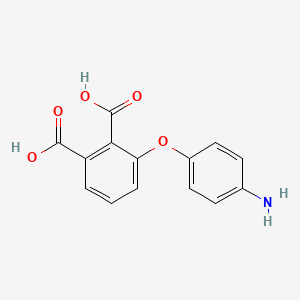
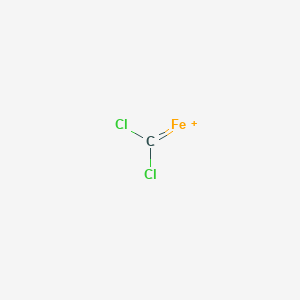
![1-(4-Chloro-2-methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373322.png)
